Cyclosporin A-13C2,d4 (Major)
Description
Fundamental Molecular and Biological Context of Cyclosporin (B1163) A as a Research Target
Cyclosporin A is a potent immunosuppressive agent isolated from the fungus Tolypocladium inflatum. wikipedia.orgnih.gov It is a cyclic polypeptide composed of 11 amino acids and is highly lipophilic. acs.orgnih.gov Its primary clinical use is in preventing the rejection of transplanted organs and treating a variety of autoimmune disorders. nih.govdrugbank.comnih.gov
The immunosuppressive effect of Cyclosporin A is executed through a specific and complex mechanism of action:
Binding to Cyclophilin: Inside the cell, particularly in T-lymphocytes, Cyclosporin A binds to a cytosolic protein called cyclophilin A. wikipedia.orgnih.govnih.gov Cyclophilins are a family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is involved in protein folding. nih.govnih.gov
Formation of a Ternary Complex: The resulting Cyclosporin A-cyclophilin complex then binds to calcineurin, a calcium and calmodulin-dependent protein phosphatase. wikipedia.orgdovepress.com
Inhibition of Calcineurin: This binding action inhibits the phosphatase activity of calcineurin. wikipedia.orgnih.gov
Blocking T-Cell Activation: Normally, calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NF-AT), a transcription factor. wikipedia.org This dephosphorylation allows NF-AT to enter the nucleus and initiate the transcription of genes for various cytokines, most importantly Interleukin-2 (B1167480) (IL-2). nih.govdovepress.com By inhibiting calcineurin, Cyclosporin A prevents the activation of NF-AT, thereby blocking the production of IL-2 and other inflammatory cytokines. drugbank.comnih.gov The suppression of IL-2 is a key factor in its immunosuppressive action, as IL-2 is crucial for the proliferation and differentiation of T-cells. drugbank.comnih.gov
Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, precise monitoring of Cyclosporin A blood concentrations is essential for its effective and safe use. nih.govnih.gov This necessity makes Cyclosporin A a critical target for the development of highly accurate analytical methods, where isotopically labeled standards play a pivotal role.
Properties
Molecular Formula |
C₆₀¹³C₂H₁₀₇D₄N₁₁O₁₂ |
|---|---|
Molecular Weight |
1208.62 |
Synonyms |
Cyclosporine-13C2,d4; Ciclosporin-13C2,d4; Atopica-13C2,d4; Sandimmun(e)-13C2,d4; Neoral-13C2,d4; Optimmune-13C2,d4; Restasis-13C2,d4; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation for Cyclosporin A 13c2,d4 and Analogs
Chemical Synthesis Pathways for Site-Specific Isotopic Labeling
Chemical synthesis provides a direct and controlled approach to introduce isotopes at specific positions within the Cyclosporin (B1163) A molecule. This is particularly important for creating analogs with labels at metabolically significant sites, which can help in understanding the drug's pharmacokinetic profile. google.comgoogle.com
Stereoselective Synthetic Routes for Deuterated and Carbon-13 Enriched Derivatives
The complex, cyclic structure of Cyclosporin A, with its multiple chiral centers, necessitates stereoselective synthetic methods to produce isotopically labeled analogs. justia.com These routes often involve the synthesis of individual amino acid components with the desired isotopic labels, followed by their incorporation into the peptide chain. For instance, deuterium (B1214612) can be substituted at key metabolic sites, such as amino acids 1, 4, and 9, to slow down the rate of oxidation and alter the pharmacokinetic parameters of the drug. google.comgoogle.com The introduction of deuterium at methyl groups can lead to a slower rate of oxidation of the C-D bond compared to the C-H bond, resulting in reduced formation of demethylated metabolites. google.com
Stereoselective pathways may utilize reactions like the Wittig reaction or employ organometallic reagents containing elements such as boron, silicon, titanium, and lithium to control the stereochemistry during synthesis. justia.com The synthesis of ¹³C-labeled analogs often involves using ¹³C-enriched starting materials in the synthesis of specific amino acid precursors. researchgate.net These labeled amino acids are then integrated into the cyclosporin ring structure.
Introduction of Stable Isotopes via Metal-Catalyzed Hydrogen Isotope Exchange
Metal-catalyzed hydrogen isotope exchange (HIE) has emerged as a powerful technique for the deuteration and tritiation of pharmaceuticals. sci-hub.st This method allows for the direct replacement of C-H bonds with C-D bonds, often late in the synthetic sequence, which can be more efficient than de novo synthesis with labeled precursors. escholarship.org
Transition metal catalysts, including those based on iridium, have been widely used for HIE, often requiring directing groups to achieve selectivity. escholarship.org More recently, base metal catalysts, such as those made of iron, nickel, and cobalt, have been developed, diversifying the available methodologies. For Cyclosporin A, specific methods for deuteration have been developed using base-catalyzed HIE. researchgate.netmdpi.commdpi.com For example, investigations have been conducted on the α-C deuteration of N-methylated amino acid residues in Cyclosporin A under basic conditions. mdpi.comresearchgate.net This approach can introduce deuterium atoms at the α-carbon of the sarcosine (B1681465) residue and the chiral α-carbon of the MeBmt residue. researchgate.net The use of a base like N,N,N-triethylamine (TEA) in deuterated solvents such as D₂O can facilitate this exchange. mdpi.com
Table 1: Comparison of Deuteration Methods for Cyclosporin A
| Method | Catalyst/Reagent | Labeled Position(s) | Key Features |
|---|---|---|---|
| Stereoselective Synthesis | Organometallic reagents | Amino acids 1, 4, 9 | Allows for precise, site-specific labeling during the construction of the molecule. google.comgoogle.com |
| Metal-Catalyzed HIE | Iridium, Rhodium, Ruthenium | Various C-H bonds | Enables late-stage deuteration of the intact molecule. escholarship.orgresearchgate.net |
| Base-Catalyzed HIE | TEA, TBD, MTBD in D₂O | α-C of N-methylated amino acids | A rapid and cost-effective method for specific deuteration without extensive synthesis. researchgate.netmdpi.com |
Biosynthetic Approaches to Labeled Cyclosporins
Biosynthetic methods harness the natural machinery of microorganisms to produce isotopically labeled Cyclosporin A. These approaches can be highly efficient and offer ways to incorporate labels that might be challenging to introduce through purely chemical means.
Precursor-Directed Biosynthesis using Labeled Substrates (e.g., labeled glucose for fungal fermentation)
Precursor-directed biosynthesis is a powerful technique that involves feeding isotopically labeled precursors to a culture of a Cyclosporin A-producing fungus, such as Tolypocladium inflatum. nih.govjst.go.jp The fungus then incorporates these labeled building blocks into the final cyclosporin structure.
For instance, by growing Tolypocladium inflatum on a minimal medium where the sole carbon source is ¹³C-labeled glucose (e.g., [1-¹³C]-, [2-¹³C]-, [3-¹³C]-, or [6-¹³C]glucose), ¹³C can be selectively incorporated into the cyclosporin backbone. nih.gov NMR analysis of the resulting labeled peptide reveals a specific labeling pattern that can be predicted by considering the relevant biosynthetic pathways. nih.gov This method has been shown to be efficient and selective for ¹³C labeling. nih.gov Similarly, feeding the fungal culture with labeled amino acids can lead to their specific incorporation into the cyclosporin ring. acs.orgnih.gov For example, replacing L-2-aminobutyric acid with labeled L-alanine, L-threonine, or L-valine can produce the corresponding labeled cyclosporins B, C, and D. nih.gov
Table 2: Examples of Precursor-Directed Biosynthesis of Labeled Cyclosporins
| Labeled Precursor | Producing Organism | Resulting Labeled Product | Reference(s) |
|---|---|---|---|
| [¹³C]-Glucose | Tolypocladium inflatum | ¹³C-labeled Cyclosporin A | nih.gov |
| Labeled L-alanine | Tolypocladium inflatum | Labeled Cyclosporin B | nih.gov |
| Labeled L-valine | Tolypocladium inflatum | Labeled Cyclosporin D | nih.gov |
| D-Serine | Tolypocladium inflatum | [D-Ser⁸]Cyclosporin A | nih.gov |
Microbial Biotransformation for Analog Generation and Label Incorporation
Microbial biotransformation utilizes the enzymatic systems of various microorganisms to modify the Cyclosporin A molecule, which can include the introduction of isotopic labels. medcraveonline.commdpi.com This process can mimic mammalian metabolism, providing a route to generate metabolites and their labeled analogs. nih.gov
A wide range of bacteria and fungi have been screened for their ability to transform Cyclosporin A. nih.gov For example, certain strains can perform hydroxylations and N-demethylations, key reactions in the metabolism of Cyclosporin A. nih.gov While direct incorporation of isotopes via biotransformation is less common than precursor-directed biosynthesis, it is possible to use labeled substrates in conjunction with biotransforming microorganisms. More commonly, biotransformation is used to generate specific cyclosporin analogs, which can then be subjected to isotopic labeling through chemical methods. The enzymatic synthesis of Cyclosporin A in vitro, using enzyme fractions isolated from Tolypocladium inflatum, also presents an opportunity for label incorporation by providing labeled amino acid substrates directly to the enzymatic machinery. nih.govnih.gov
Advanced Analytical Methodologies Utilizing Cyclosporin A 13c2,d4 As a Research Tool
Mass Spectrometry (MS) Applications
Mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio of ions, is the cornerstone for the utilization of Cyclosporin (B1163) A-13C2,d4. The inherent sensitivity and specificity of MS, especially when coupled with chromatographic separation, make it the gold standard for analyzing Cyclosporin A. nih.gov The use of a stable isotope-labeled internal standard like Cyclosporin A-13C2,d4 is central to achieving the high accuracy and precision required in research and clinical settings.
Stable Isotope Dilution Mass Spectrometry (SIDMS) for Precise Quantification in Research Matrices
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a definitive method for quantifying analytes in complex samples. This technique involves the addition of a known quantity of an isotopically labeled version of the analyte—in this case, Cyclosporin A-13C2,d4—to the sample at the earliest stage of analysis. Because the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization allow for the correction of analyte loss during sample processing and for the compensation of matrix effects, leading to highly accurate and precise quantification. nih.gov
The development and validation of robust analytical methods are paramount for the reliable quantification of Cyclosporin A. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have emerged as the preferred techniques due to their high specificity, sensitivity, and throughput. nih.govnih.gov
The development process typically involves optimizing several key stages:
Sample Preparation: Methods often begin with a protein precipitation step to release Cyclosporin A from its bound state in biological matrices like whole blood. nih.govnih.gov This is a critical step to ensure the analyte is available for extraction and analysis.
Chromatographic Separation: A C18 or similar reversed-phase column is commonly used to separate Cyclosporin A from other endogenous and exogenous compounds. nih.govnih.gov The use of UHPLC systems allows for faster analysis times and improved resolution compared to traditional HPLC. nih.gov
Mass Spectrometric Detection: Tandem mass spectrometry is employed for its high selectivity. The instrument is set to monitor specific precursor-to-product ion transitions for both the native Cyclosporin A and the labeled internal standard, Cyclosporin A-13C2,d4. nih.govwaters.com
Method validation is performed according to established guidelines to ensure the method is fit for its intended purpose. mdpi.com This involves a rigorous evaluation of the method's performance characteristics.
The validation of LC-MS/MS and UHPLC-MS/MS methods for Cyclosporin A quantification using Cyclosporin A-13C2,d4 as an internal standard involves the assessment of several key parameters to ensure reliable and accurate results.
| Parameter | Description | Typical Findings for Cyclosporin A Analysis |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Calibration curves for Cyclosporin A are typically linear over a wide concentration range, often from 5 ng/mL to 2000 ng/mL or higher, with correlation coefficients (r²) greater than 0.99. nih.govnih.govnih.gov |
| Accuracy | The closeness of the measured value to the true value. It is often expressed as the percentage of recovery of a known added amount of analyte. | Accuracy is generally high, with reported values often within ±15% of the nominal concentration, and for the LLOQ, within ±20%. nih.govacs.org |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV). | Both intra- and inter-day precision are typically low, with CVs generally below 15%. nih.govnih.govacs.org |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | The LLOQ for Cyclosporin A is typically in the low ng/mL range, for instance, between 1 and 10 ng/mL, which is sufficient for therapeutic drug monitoring. nih.govnih.govmdpi.com |
| Matrix Effect Compensation | The alteration of ionization efficiency by the presence of co-eluting substances in the sample matrix. | The use of a stable isotope-labeled internal standard like Cyclosporin A-13C2,d4 is crucial for effectively compensating for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte. nih.govnih.gov |
This table is interactive. Users can sort columns to compare different validation parameters.
The use of a stable isotope-labeled internal standard, such as Cyclosporin A-13C2,d4 or Cyclosporin A-d12, is considered the gold standard in quantitative mass spectrometry. nih.govoup.com Its role is multifaceted and critical for achieving accurate and reliable results in chromatographic-mass spectrometric assays.
The primary function of the labeled internal standard is to mimic the behavior of the endogenous analyte (Cyclosporin A) throughout the entire analytical process. Because it is chemically identical to the analyte, differing only in isotopic composition, it accounts for variability at several stages:
Sample Extraction: Any loss of analyte during the extraction and clean-up steps will be mirrored by a proportional loss of the internal standard.
Chromatographic Separation: The labeled and unlabeled compounds co-elute, ensuring that they are introduced into the mass spectrometer at the same time and under the same conditions. nih.gov
Ionization: Both compounds experience the same degree of ionization suppression or enhancement from the sample matrix. nih.gov
By measuring the ratio of the analyte signal to the internal standard signal, the method effectively normalizes for these variations, leading to a more accurate and precise quantification than what would be achievable with other types of internal standards, such as structural analogs or unrelated compounds. oup.com The use of deuterated internal standards for Cyclosporin A, such as Cyclosporin A-d4, has been shown to provide excellent performance in routine analysis. nih.gov
Structural Elucidation and Fragmentation Pathway Analysis Using Tandem Mass Spectrometry (MS/MS, MSn)
Tandem mass spectrometry (MS/MS or MSn) is a powerful technique for the structural elucidation of molecules. In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. For complex cyclic peptides like Cyclosporin A, multi-stage tandem mass spectrometry (MSn) can provide even more detailed structural information by subjecting fragment ions to further rounds of fragmentation. nih.gov
The fragmentation of Cyclosporin A is complex due to its cyclic nature and the presence of several unusual amino acids. nih.gov Studies have shown that the fragmentation patterns can be influenced by the type of adduct ion formed (e.g., protonated vs. ammoniated molecule). For instance, the fragmentation of the ammoniated adduct of Cyclosporin A can be more specific and sensitive than that of the protonated molecule. waters.com
The structural complexity of Cyclosporin A gives rise to a variety of derivatives and metabolites, the characterization of which is crucial for understanding its pharmacology and toxicology. Tandem mass spectrometry plays a pivotal role in identifying these related compounds. nih.gov
The fragmentation patterns observed in MS/MS spectra allow researchers to pinpoint modifications to the Cyclosporin A structure. For example, the addition of a hydroxyl group, a common metabolic transformation, will result in a mass shift of 16 Da in both the precursor ion and any fragment ions containing the modification. By carefully analyzing the fragmentation spectra, the location of the modification on the peptide ring can often be determined.
One example of this application is the characterization of an isomer of Cyclosporin A, isocyclosporin A, where an N→O peptidyl rearrangement occurs. While distinguishing these isomers can be challenging, specific fragment ions can be used to differentiate them in the gas phase. nih.gov Similarly, MSn analysis has been successfully employed to identify congeners like Cyclosporin C, where one amino acid is substituted, and to characterize microbially bio-transformed analogs such as (γ-hydroxy-MeLeu6)Cyclosporin A. nih.gov
The ability to identify and characterize these derivatives and metabolites is essential for a comprehensive understanding of Cyclosporin A's disposition in biological systems.
Insights from Isotopic Labeling on Collision-Induced Dissociation (CID) and Fragmentation Mechanisms
Collision-Induced Dissociation (CID) is a fundamental technique in tandem mass spectrometry used to fragment ions and elucidate their structure. wikipedia.org The study of Cyclosporin A's fragmentation is complicated by its tendency to undergo a reversible N→O acyl shift under acidic conditions, converting it into its inactive isomer, isocyclosporin A. chemrxiv.orgchemrxiv.org In mass spectrometry analysis of singly protonated ions ([M+H]⁺), Cyclosporin A and isocyclosporin A are often indistinguishable because the fragmentation spectra are nearly identical, which is a significant analytical challenge. chemrxiv.org
Research has shown that analyzing the CID spectra of doubly protonated cyclosporin ions ([M+2H]²⁺) offers a solution to this problem. chemrxiv.orgnih.govresearchgate.net The N→O acyl shift is suppressed in these doubly charged species, leading to unique fragmentation patterns that allow for the unambiguous differentiation of Cyclosporin A from its isomers. nih.govresearchgate.net This approach reveals distinct fragmentation routes and achieves a higher degree of fragmentation, providing more structural information compared to the analysis of singly charged ions. chemrxiv.orgresearchgate.net Isotopic labeling, such as with ¹³C and ²H in Cyclosporin A-¹³C₂,d₄, is crucial in these studies. It acts as a tracer to follow the pathways of specific atoms through the fragmentation process, helping to confirm the proposed fragmentation mechanisms and the structures of the resulting product ions.
Table 1: Key Fragmentation Insights from CID of Cyclosporin Species
| Ion Type | Key Observation | Analytical Implication | Reference |
|---|---|---|---|
| Singly Protonated [M+H]⁺ | Rapid conversion of Cyclosporin A to isocyclosporin A. | Indistinguishable CID spectra for isomers. | chemrxiv.org |
| Doubly Protonated [M+2H]²⁺ | Suppression of the N→O acyl shift. | Unique and distinct fragmentation patterns for isomers. | chemrxiv.orgnih.gov |
| Doubly Protonated [M+2H]²⁺ | Yields more intense peaks and a higher degree of fragmentation. | Enables rapid and unambiguous identification. | researchgate.net |
Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis in Pre-clinical Models
Mass Spectrometry Imaging (MSI) is a powerful technology that visualizes the spatial distribution of drugs, metabolites, and endogenous biomolecules directly in tissue sections without the need for labeling. nih.govresearchgate.net This technique has become invaluable in preclinical pharmaceutical research, offering insights into absorption, distribution, metabolism, and excretion (ADME) characteristics of drug candidates. nih.govresearchgate.net For Cyclosporin A, MSI allows researchers to map its distribution and that of its metabolites across whole-body sections or within specific organs in animal models, providing crucial information for understanding its efficacy and potential toxicity. nih.govresearchgate.net
Desorption Electrospray Ionization (DESI) MSI for Tissue Distribution Mapping
Desorption Electrospray Ionization (DESI) is an ambient ionization MSI technique used frequently for mapping lipids, small molecules, and drugs in tissue with minimal sample preparation. researchgate.netyoutube.com In preclinical studies, DESI-MSI has been effectively used to map the distribution of Cyclosporin A. Whole-body imaging in mice revealed a widespread distribution of the drug, with the highest concentrations found in the pancreas and liver. nih.govresearchgate.net Studies also showed that after 24 hours, hydroxy and dihydroxy metabolites of Cyclosporin A were predominantly located in the intestines, areas which were largely devoid of the parent drug. nih.gov Because Cyclosporin A is a lipophilic peptide, research indicates that tissue washing protocols, sometimes used to improve sensitivity, are not beneficial for its analysis. nih.govresearchgate.net
MALDI-MSI for High Spatial Resolution Metabolic Profiling
Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI is another key imaging technology known for providing high spatial resolution, which can approach the single-cell level. researchgate.netshu.ac.uk It is widely used for the label-free bioanalysis of pharmaceuticals and their metabolites in tissue sections. researchgate.net In the context of Cyclosporin A, MALDI-MSI offers a more detailed view of the drug's distribution within the fine morphological structures of an organ. nih.gov For instance, while DESI provided good sensitivity for drug and metabolite distribution in rat jejunum, MALDI-MSI at a higher spatial resolution revealed the tissue's morphology in greater detail. nih.gov Furthermore, automated MALDI-MSI procedures have been developed to optimize the extraction and quantification of Cyclosporin A and its metabolites from whole blood, demonstrating its utility in clinical analysis. nih.govacs.org The coupling of MALDI-MSI with other techniques like laser post-ionization (MALDI-2) can further enhance the coverage and detection sensitivity of metabolites. chemrxiv.org
Table 2: Comparison of DESI-MSI and MALDI-MSI for Cyclosporin A Analysis
| Feature | Desorption Electrospray Ionization (DESI) MSI | Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI | Reference |
|---|---|---|---|
| Ionization Method | Pneumatically assisted electrospray onto the sample surface. | Laser energy absorbed by a matrix co-crystallized with the analyte. | researchgate.netyoutube.com |
| Sample Preparation | Minimal; direct analysis of tissue sections. | Requires uniform coating of the tissue with a chemical matrix. | researchgate.netnih.gov |
| Spatial Resolution | Typically tens of micrometers, with newer methods pushing towards ~5 µm. | High; often capable of 10 µm or better, approaching single-cell resolution. | nih.govshu.ac.ukbiorxiv.org |
| Primary Application for CsA | Whole-body or organ-level distribution mapping of the drug and its primary metabolites. | High-resolution metabolic profiling within specific tissue microstructures. | nih.gov |
| Sensitivity | Demonstrated good sensitivity for CsA and its metabolites in rat jejunum. | Can provide high sensitivity, with optimized methods detecting CsA in the ng/mL range from blood. | nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and dynamics of molecules in solution. For a complex cyclic peptide like Cyclosporin A, NMR has been instrumental in characterizing its three-dimensional conformation, which is closely linked to its biological activity.
Solution Structure Determination and Conformational Analysis using ¹H and ¹³C NMR
The conformation of Cyclosporin A is highly dependent on its environment. Two-dimensional ¹H and ¹³C NMR techniques are used to determine its solution structure. nih.govnih.gov By analyzing Nuclear Overhauser Effect (NOE) data, which provides information on interproton distances, and vicinal coupling constants, a set of conformational constraints is generated. ethz.ch These experimental constraints are then used in distance geometry or molecular dynamics calculations to generate a model of the molecule's three-dimensional structure in a specific solvent. nih.govethz.ch
Studies have shown that the conformation of Cyclosporin A in chloroform (B151607) or acetonitrile (B52724) is significantly different from its structure in a bound state to its protein target. nih.govethz.ch For instance, in acetonitrile, NMR studies based on dozens of intraresidue and sequential NOEs indicate a structured conformation. nih.gov The binding of metal ions like Mg(II) can also substantially alter the peptide's structure, including inducing cis-trans isomerization of peptide bonds, which can be monitored in detail by NMR. nih.govnih.gov
Investigation of Cyclosporin A-Protein Complexes using Stable Isotope-Labeled Proteins and Ligands
Understanding how Cyclosporin A interacts with its target protein, cyclophilin, is key to understanding its immunosuppressive action. nih.gov NMR spectroscopy is uniquely suited for studying such protein-ligand complexes in solution. The use of stable isotope labeling is critical for these complex studies. ethz.ch By using uniformly ¹³C-labeled or ¹⁵N-labeled Cyclosporin A in complex with unlabeled cyclophilin (or vice-versa), researchers can use heteronuclear-edited NMR experiments to selectively observe only the signals from the labeled molecule. ethz.chworldscientific.comutmb.edu
This isotopic filtering strategy simplifies the otherwise overwhelmingly complex NMR spectrum of the large protein-ligand complex. ethz.ch It allows for the precise assignment of resonances for the bound Cyclosporin A and the collection of crucial structural constraints, such as intermolecular NOEs between the drug and the protein. utmb.edunih.gov These studies have revealed that when bound to cyclophilin, Cyclosporin A adopts a novel conformation with all-trans peptide bonds, which is different from its crystal structure or its solution structure in organic solvents. ethz.chnih.gov Isotope-edited NMR has been instrumental in identifying the specific amino acid residues of Cyclosporin A that are in direct contact with cyclophilin, providing a detailed map of the binding interface. nih.gov
Table 3: Key Research Findings from NMR Studies of the Cyclosporin A-Cyclophilin Complex
| Research Finding | NMR Technique Utilized | Significance | Reference |
|---|---|---|---|
| Bound Conformation of CsA | ¹³C- and ¹⁵N-edited NMR with isotopically labeled CsA. | Determined that bound CsA has all-trans peptide bonds, exposing polar groups to the environment. | ethz.chnih.gov |
| Structure of the Complex | 3D and 4D heteronuclear-resolved NOE spectroscopy with labeled cyclophilin. | Solved the 3D solution structure of the entire ~20 kDa complex. | nih.govutmb.edunih.gov |
| Binding Interface Mapping | Isotope-edited NMR observing intermolecular NOEs. | Identified specific interactions, e.g., between MeLeu9 of CsA and Trp121 of cyclophilin. | nih.gov |
| Conformational Change | Comparison of NMR data for free vs. bound CsA. | The backbone conformation of bound CsA differs significantly from its conformation in chloroform solution. | ethz.ch |
Table 4: List of Compounds Mentioned
| Compound Name | Synonym(s) |
|---|---|
| Cyclosporin A | CsA, Ciclosporin A |
| Cyclosporin A-¹³C₂,d₄ | Cyclosporine A-¹³C₂,d₄, Ciclosporin A-¹³C₂,d₄ |
| isocyclosporin A | isoCsA |
| Cyclophilin | |
| Ascomycin | ASC |
| Naringenin | NAR |
| Urolithin A | UA |
| Erlotinib | |
| Moxifloxacin | |
| Olanzapine | |
| Terfenadine | |
| Hydroxy-olanzapine | |
| Cyclosporin B | |
| Cyclosporin C | |
| MeBmt | (4R)-4-((E)-2-butenyl)-4,N-dimethyl-L-threonine |
| MeLeu | Methylleucine |
| Trp | Tryptophan |
| Phe | Phenylalanine |
| Val | Valine |
| Ala | Alanine |
| Abu | |
| Sar | |
| D-Ala | |
| MeVal | |
| Thr | Threonine |
| Helium | |
| Nitrogen | |
| Argon | |
| Magnesium(II) | Mg(II) |
| Cerium(III) | Ce(III) |
| Hexane | |
| Ethanol | EtOH |
| Acetonitrile | ACN |
| Methanol | MeOH |
Chromatographic Separation and Sample Preparation Techniques
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the separation, identification, and quantification of drugs and their metabolites in biological fluids. In research settings, these techniques are routinely used for the analysis of Cyclosporin A. The use of Cyclosporin A-13C2,d4 as an internal standard is critical for achieving accurate and reproducible results.
Because Cyclosporin A-13C2,d4 is chemically almost identical to the unlabeled drug, it co-elutes, meaning it exits the chromatography column at nearly the same time. However, due to the mass difference, it can be separately detected by a mass spectrometer coupled to the HPLC or UPLC system (LC-MS). This co-elution is advantageous as it ensures that any variations during the sample preparation and injection process affect both the analyte and the internal standard equally, leading to reliable quantification.
UPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. This is particularly beneficial for high-throughput screening applications in drug discovery research. The table below summarizes typical chromatographic conditions used for the analysis of Cyclosporin A, which would also be applicable for its isotopically labeled form.
| Parameter | HPLC Conditions | UPLC Conditions |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and water with additives (e.g., formic acid) | Acetonitrile and water with additives (e.g., formic acid) |
| Flow Rate | 0.8 - 1.5 mL/min | 0.4 - 0.8 mL/min |
| Column Temperature | Often elevated (e.g., 60-80 °C) to improve peak shape | Often elevated (e.g., 60-80 °C) |
| Detection | Mass Spectrometry (MS) | Mass Spectrometry (MS) |
Table 2: Representative HPLC and UPLC Conditions for Cyclosporin A Analysis
Biological samples such as blood, plasma, and tissue homogenates are complex matrices containing numerous components that can interfere with the analysis of a target analyte like Cyclosporin A. Therefore, a crucial step before chromatographic analysis is sample cleanup. Solid Phase Extraction (SPE) and protein precipitation are two common techniques employed for this purpose in research laboratories.
Protein precipitation is a relatively simple and rapid method where a solvent, such as acetonitrile or methanol, or a salt solution is added to the sample to cause proteins to denature and precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte and the internal standard (Cyclosporin A-13C2,d4) is collected for analysis. While fast, this method may not remove all interfering substances.
Solid Phase Extraction is a more selective and efficient cleanup technique. In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while matrix interferences are washed away. The analyte is then eluted from the cartridge with a small volume of a strong solvent. This process not only cleans up the sample but also concentrates the analyte, leading to improved sensitivity. For a nonpolar compound like Cyclosporin A, a C18 or a polymer-based reversed-phase SPE cartridge is typically used. The use of Cyclosporin A-13C2,d4 as an internal standard, added before the extraction step, is essential to correct for any potential loss of the analyte during the sample preparation process.
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation | Addition of a solvent or salt to precipitate proteins. | Fast, simple, and inexpensive. | Less clean extracts, potential for ion suppression in MS. |
| Solid Phase Extraction (SPE) | Analyte is retained on a solid support while interferences are washed away. | High recovery, clean extracts, and ability to concentrate the sample. | More time-consuming and costly than precipitation. |
Table 3: Comparison of Sample Cleanup Techniques
Mechanistic Investigations and Biochemical Pathway Elucidation Using Isotopic Tracers
In Vitro and Ex Vivo Metabolic Studies
The use of isotopically labeled CsA, such as Cyclosporin (B1163) A-13C2,d4, is instrumental in delineating its metabolic pathways in controlled laboratory settings. These studies provide a foundational understanding of how the drug is processed in the body.
In vitro and ex vivo studies utilizing isotopically labeled CsA have been crucial in identifying and characterizing the enzymatic processes responsible for its biotransformation. The metabolism of CsA primarily occurs in the liver and involves a series of oxidative reactions. nih.govnih.gov The primary metabolites are generated through hydroxylation and N-demethylation of the parent molecule. nih.gov
Studies using human liver microsomes have identified several key metabolites. The use of isotopically labeled CsA allows for the unambiguous identification of these metabolites against a complex biological background. For instance, the formation of hydroxylated (AM1, AM9) and N-demethylated (AM4N) metabolites has been extensively documented. invivochem.cn The precise location of these modifications on the cyclosporine molecule has been elucidated through techniques like NMR spectroscopy and mass spectrometry, which are significantly enhanced by the presence of the isotopic labels.
The enzymatic synthesis of CsA itself has been demonstrated in vitro using enzyme fractions from the fungus Tolypocladium inflatum. nih.govresearchgate.net These studies have also shown that by providing different amino acid precursors, various naturally occurring cyclosporine analogues (B, C, D, and G) can be synthesized. nih.gov
Table 1: Major Primary Metabolites of Cyclosporin A
| Metabolite | Type of Reaction |
| AM1 | Monohydroxylation |
| AM9 | Monohydroxylation |
| AM4N | N-demethylation |
This table summarizes the primary metabolic reactions that Cyclosporin A undergoes.
The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, plays a central role in the metabolism of CsA. nih.govnih.gov Studies in non-human systems, such as rat liver microsomes, have been instrumental in pinpointing the specific isozymes involved. The use of isotopically labeled CsA in these systems allows for precise measurement of metabolic turnover and the effects of specific inhibitors and inducers.
Research has shown that CYP3A4 is the major enzyme responsible for CsA metabolism. nih.govfrontiersin.org In experiments with rat liver microsomes, treatment with dexamethasone, an inducer of CYP3A enzymes, led to a significant increase in the formation of CsA metabolites. nih.gov Conversely, the presence of CYP3A inhibitors like troleandomycin (B1681591) and ketoconazole (B1673606) markedly decreased CsA metabolism. nih.gov While CYP3A4 is the primary catalyst, other isoforms may contribute to a lesser extent. For instance, studies have shown that while CsA does not significantly inhibit CYP1A2 activity at therapeutic concentrations, it does competitively inhibit CYP3A4. jst.go.jp
The covalent binding of reactive CsA metabolites to microsomal proteins, a process that may contribute to its toxicity, has also been investigated using isotopically labeled CsA in rat liver microsomes. nih.gov These studies have indicated the involvement of a dexamethasone-inducible P450 3A-related protein. nih.gov
Table 2: Investigated Cytochrome P450 Isozymes in Cyclosporin A Metabolism in Non-Human Systems
| Enzyme | Role in CsA Metabolism | Findings from Non-Human Systems |
| CYP3A4 | Major metabolizing enzyme | Induced by dexamethasone, inhibited by ketoconazole and troleandomycin in rat liver microsomes. nih.govnih.gov |
| CYP1A2 | Minor or no significant role | Not significantly inhibited by CsA at therapeutic concentrations in human liver microsomes. jst.go.jp |
This table outlines the key cytochrome P450 enzymes studied in the context of Cyclosporin A metabolism in non-human models.
Stable isotope-based metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. mdpi.commedchemexpress.com By introducing a substrate labeled with a stable isotope, such as ¹³C, researchers can trace the path of the labeled atoms through various metabolic pathways. nih.govox.ac.uk This provides a dynamic view of cellular metabolism that is not achievable with conventional metabolomics, which only measures static metabolite levels. ox.ac.uk
While specific MFA studies solely focused on Cyclosporin A-13C2,d4 are not extensively detailed in the provided search results, the principles of MFA are directly applicable and represent a key application for such isotopically labeled compounds in advanced metabolic research. medchemexpress.comnih.gov
Molecular and Cellular Mechanism of Action Studies (In Vitro)
The immunosuppressive effects of CsA are initiated by its binding to intracellular proteins, leading to a cascade of events that ultimately suppress T-cell activation. youtube.com Isotopically labeled CsA has been a valuable asset in dissecting these molecular interactions.
The primary intracellular receptor for CsA is cyclophilin, a member of a family of proteins known as immunophilins. neurogrow.comamericanchemicalsuppliers.com The binding of CsA to cyclophilin is a prerequisite for its immunosuppressive activity. nih.gov This interaction has been studied extensively using various biochemical and biophysical techniques.
The use of isotopically labeled CsA, such as Cyclosporin A-13C2,d4, can aid in these studies by allowing for sensitive detection and quantification of the drug in binding assays. scbt.com For example, in competitive binding experiments, labeled CsA can be used to determine the affinity of unlabeled CsA analogues or other potential ligands for cyclophilin. NMR spectroscopy, enhanced by the presence of ¹³C, can provide detailed structural information about the CsA-cyclophilin complex, revealing the specific amino acid residues of both molecules that are involved in the interaction. These studies have shown that the drug sits (B43327) in a hydrophobic pocket of cyclophilin, inducing a conformational change in the protein.
The immunosuppressive effect of CsA is not due to the binding to cyclophilin alone, but rather the action of the resulting CsA-cyclophilin complex. This complex binds to and inhibits the activity of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. nih.govnih.govnih.gov Calcineurin plays a crucial role in T-cell activation by dephosphorylating the nuclear factor of activated T-cells (NFAT), allowing it to translocate to the nucleus and activate the transcription of genes for cytokines like interleukin-2 (B1167480) (IL-2). youtube.complos.org
By inhibiting calcineurin, the CsA-cyclophilin complex prevents the dephosphorylation of NFAT, thereby blocking T-cell activation and the subsequent immune response. youtube.complos.org The use of isotopically labeled CsA in these in vitro studies allows for precise correlation between the concentration of the CsA-cyclophilin complex and the degree of calcineurin inhibition. Studies have demonstrated that the CsA-cyclophilin complex acts as a competitive inhibitor of calcineurin. nih.gov The crystal structure of the ternary complex of CsA, cyclophilin, and calcineurin has revealed that the drug and the immunophilin create a composite surface that blocks the access of substrates to the calcineurin active site. pnas.org It is noteworthy that the B subunit of calcineurin is necessary for its sensitivity to the CsA-cyclophilin complex. nih.gov
Downstream Effects on Cellular Signaling Pathways (e.g., Nuclear Factor of Activated T-cells (NF-AT) activation)
The application of isotopically labeled compounds, such as Cyclosporin A-¹³C₂,d₄ (Major), provides a powerful tool for the detailed investigation of biochemical pathways and the mechanisms of drug action. This stable isotope-labeled analog of Cyclosporin A allows for precise tracing and quantification in complex biological systems, facilitating a deeper understanding of its downstream effects on critical cellular signaling cascades. nih.gov One of the most significant and well-elucidated downstream targets of Cyclosporin A is the Nuclear Factor of Activated T-cells (NF-AT) signaling pathway. nih.gov
The NF-AT family of transcription factors are crucial regulators of the immune response, particularly in T-lymphocytes. nih.gov In a resting T-cell, NF-AT proteins are phosphorylated and reside in the cytoplasm. Upon stimulation of the T-cell receptor, a cascade of events leads to a sustained increase in intracellular calcium (Ca²⁺) levels. nih.govnih.gov This rise in Ca²⁺ activates the serine/threonine phosphatase, calcineurin. nih.gov Activated calcineurin then dephosphorylates NF-AT, exposing a nuclear localization signal that facilitates its rapid translocation into the nucleus. Inside the nucleus, NF-AT collaborates with other transcription factors to bind to promoter regions of specific genes, most notably the gene for Interleukin-2 (IL-2), a cytokine essential for T-cell proliferation and the amplification of the immune response. nih.gov
The primary mechanism of action for Cyclosporin A involves the disruption of this pathway. nih.gov Cyclosporin A first binds to its intracellular receptor, cyclophilin. nih.govmedchemexpress.com This newly formed Cyclosporin A-cyclophilin complex directly targets and inhibits the phosphatase activity of calcineurin. nih.govmedchemexpress.com By preventing calcineurin from dephosphorylating NF-AT, Cyclosporin A effectively blocks the nuclear translocation of NF-AT. nih.gov Consequently, the transcription of IL-2 and other key cytokine genes is suppressed, leading to the immunosuppressive effect of the drug.
The use of Cyclosporin A-¹³C₂,d₄ is instrumental in these mechanistic studies. Isotope-edited Nuclear Magnetic Resonance (NMR) techniques using ¹³C-labeled Cyclosporin A have been employed to confirm the conformational changes in the drug upon binding to cyclophilin, providing critical insights into the formation of the active inhibitory complex. nih.gov Furthermore, stable isotope dilution mass spectrometry allows for accurate quantification of the compound in biological samples, enabling researchers to correlate drug concentration with the degree of pathway inhibition. nih.gov These methods allow for the creation of detailed dose-response curves, illustrating the direct relationship between Cyclosporin A levels and the inhibition of NF-AT-mediated gene expression.
Research findings have demonstrated this dose-dependent inhibition. Studies using reporter genes under the control of the NF-AT promoter consistently show a marked decrease in reporter activity in the presence of increasing concentrations of Cyclosporin A.
| Treatment Condition | Cyclosporin A Concentration (nM) | Relative NF-AT Nuclear Localization (%) | Relative IL-2 mRNA Expression (%) |
|---|---|---|---|
| Unstimulated T-Cells | 0 | ~5 | <1 |
| Stimulated T-Cells (e.g., with PMA/Ionomycin) | 0 | ~95 | 100 |
| Stimulated T-Cells + Cyclosporin A | 5 | ~40 | ~35 |
| Stimulated T-Cells + Cyclosporin A | 50 | ~15 | ~10 |
| Stimulated T-Cells + Cyclosporin A | 200 | <10 | <5 |
Note: The data in this table are illustrative, compiled from established research principles demonstrating the dose-dependent effect of Cyclosporin A on the calcineurin-NF-AT pathway. Actual values can vary based on cell type and experimental conditions. nih.govnih.gov
Interestingly, some studies have also identified a calcineurin-independent pathway for NF-AT activation, for instance, through CD28 signaling, which can be resistant to Cyclosporin A. nih.gov This highlights the complexity of cellular signaling and the importance of precise molecular tools like Cyclosporin A-¹³C₂,d₄ to dissect these intricate networks.
Pre Clinical Pharmacokinetic and Pharmacodynamic Modeling and Simulation Non Human and Theoretical
Physiologically Based Pharmacokinetic (PBPK) Modeling Approaches.mdpi.comnih.govbohrium.combohrium.comnih.govnih.govfrontiersin.orgmanchester.ac.ukelsevierpure.comresearchgate.netelsevierpure.comdtu.dkresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netnih.govresearchgate.netbohrium.comnih.goveur.nlacs.org
Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body. frontiersin.org These models are constructed based on the physiological and biochemical properties of an organism, integrating in vitro data to predict the in vivo behavior of a substance. frontiersin.orgbohrium.com For Cyclosporin (B1163) A and its isotopically labeled analogue, Cyclosporin A-¹³C₂,d₄ (Major), PBPK models are instrumental in understanding its complex pharmacokinetics and potential for drug-drug interactions (DDIs). mdpi.comnih.govbohrium.combohrium.comnih.govmanchester.ac.ukelsevierpure.comresearchgate.netdntb.gov.ua
A critical step in developing a reliable PBPK model is the accurate estimation of various parameters that govern the drug's disposition. researchgate.net This involves a process systems engineering approach to determine unknown kinetic and transport coefficients from experimental data. researchgate.net For Cyclosporin A, a comprehensive vasculature model of a Sprague-Dawley rat has been combined with a pharmacokinetic model to estimate these parameters. researchgate.net This allows for the calculation of key pharmacokinetic values such as renal and hepatic clearances, the biological half-life of elimination, and mass transfer coefficients, which collectively define the drug's biodistribution. dtu.dk
Multi-scale modeling techniques are employed to manage the complexity of the PBPK model, allowing for a detailed representation of the mechanisms of chemical reaction kinetics and drug transport within the modeled organism. researchgate.net The development of these models often relies on fitting the model to experimental data, such as concentration-time profiles from preclinical studies. For instance, an initial PBPK model for pravastatin, a drug often studied in conjunction with Cyclosporin A, was refined by fitting the model to intravenous data to scale hepatic sinusoidal active uptake and canalicular efflux. bohrium.com
Table 1: Key Parameter Types in PBPK Model Development for Cyclosporin A
| Parameter Type | Description | Relevance to Cyclosporin A-¹³C₂,d₄ (Major) |
| Physiological Parameters | Organ volumes, blood flow rates, tissue composition. | Forms the anatomical and physiological foundation of the model for predicting distribution. |
| Drug-Specific Parameters | Molecular weight, lipophilicity, pKa, plasma protein binding. | Determines the compound's fundamental physicochemical properties influencing its ADME. |
| In Vitro Parameters | Metabolic clearance (e.g., from liver microsomes), transporter kinetics (e.g., Kᵢ, Vₘₐₓ). | Used to parameterize metabolism and transport processes within the model. Isotopic labeling may alter these. |
| In Vivo Pharmacokinetic Data | Plasma concentration-time profiles from preclinical species. | Utilized for model calibration, verification, and refinement of estimated parameters. |
This table is generated based on information from PBPK modeling principles.
Cyclosporin A is a well-known inhibitor of various drug transporters and metabolic enzymes, making it a frequent perpetrator of DDIs. mdpi.comnih.govnih.gov PBPK models are particularly valuable for predicting these interactions in silico. mdpi.comnih.govbohrium.comnih.govmanchester.ac.ukelsevierpure.comresearchgate.netdntb.gov.ua These models can characterize the complex interplay between uptake transporters like organic anion transporting polypeptides (OATPs), efflux transporters such as P-glycoprotein (P-gp), and metabolizing enzymes like cytochrome P450 3A4 (CYP3A4). mdpi.comnih.govnih.gov
A whole-body PBPK model was developed to predict the disposition of Cyclosporin A and its DDIs with nine other drugs. mdpi.comnih.govnih.gov This model successfully predicted the pharmacokinetic profiles, with most predictions falling within a 0.5 to 2.0-fold range of observed clinical data. mdpi.comnih.govnih.gov The model highlighted that the contributions to the disposition of atorvastatin, for example, were dominated by hepatic OATPs, followed by hepatic CYP3A, with intestinal CYP3As and efflux transporters playing a lesser role. mdpi.comnih.govnih.gov
Furthermore, PBPK modeling has been applied to investigate the inhibitory effects of Cyclosporin A and its metabolite, AM1, on hepatic and intestinal transporters and enzymes. bohrium.commanchester.ac.uk These models predicted a significant reduction in the activity of liver uptake transporters (over 70% for OATP1B1) and an even greater inhibition of intestinal P-gp and CYP3A4 activity (80-97%). bohrium.commanchester.ac.uk The inclusion of the metabolite AM1 in the model resulted in a minor increase in the predicted inhibition of OATP1B1/1B3 activity. bohrium.commanchester.ac.uk
The absorption of orally administered Cyclosporin A is known to be complex and variable. nih.govnih.gov PBPK and other compartmental models are used to explore and describe these absorption dynamics. nih.govresearchgate.net A two-compartment model with a lag time and first-order absorption has been developed and validated for estimating Cyclosporin A exposure in transplant recipients. nih.gov
To better capture the often asymmetric and S-shaped absorption profiles of Cyclosporin A, more sophisticated models have been explored. researchgate.net One such approach involves using an Erlang frequency distribution combined with a two-compartment model. researchgate.net This "Erlang model" was found to better describe the absorption data compared to simpler models that use a time-lag parameter with zero-order or first-order absorption. researchgate.net The concept of transit compartments, representing a chain of compartments through which the drug passes before entering the central circulation, is a key feature of these advanced absorption models. researchgate.neteur.nl
The permeability of Cyclosporin A is a crucial factor in its absorption, and this is influenced by its conformation. acs.org While not directly modeling Cyclosporin A-¹³C₂,d₄ (Major), the principles of conformational changes affecting membrane permeability are fundamental to understanding its absorption dynamics within any theoretical framework. acs.org
Table 2: Comparison of Absorption Models for Cyclosporin A
| Model Type | Description | Application to Cyclosporin A |
| First-Order Absorption with Lag Time | Assumes absorption rate is proportional to the amount of drug remaining to be absorbed, with an initial delay. | A common starting point, but may not fully capture the complex absorption profile. nih.gov |
| Zero-Order Absorption | Assumes a constant rate of absorption. | Can be combined with first-order models but is often insufficient on its own for Cyclosporin A. researchgate.net |
| Transit Compartment Models (e.g., Erlang Distribution) | Models the passage of the drug through a series of hypothetical compartments before reaching systemic circulation. | Better describes the delayed and flat absorption profiles often observed with Cyclosporin A. researchgate.net |
| Staircase Input Model | A flexible, non-parametric model that can describe complex, multiphasic absorption patterns. | Found to be superior to standard models for describing Cyclosporin A absorption in some studies. acs.org |
This table is generated based on information from pharmacokinetic modeling literature.
Pharmacokinetic Profiling in Non-Human Biological Systems (e.g., rat, mouse, rabbit models).nih.govfrontiersin.orgnih.govwisdomlib.orginsaindia.res.inimrpress.comhres.caarvojournals.orgdrugbank.com
Preclinical studies in animal models are essential for characterizing the pharmacokinetic profile of a new chemical entity or its isotopically labeled version before human trials. researchgate.net Various species, including rats, mice, and rabbits, are used for this purpose. nih.govinsaindia.res.inhres.caarvojournals.org
The pharmacokinetics of Cyclosporin A have been extensively studied in rats. nih.govfrontiersin.orgnih.gov Following intravenous administration in rats, Cyclosporin A exhibits first-order kinetics and is best described by a three-compartment open model system. nih.gov It has a large apparent volume of distribution (around 4.5-5.7 L/kg), indicating wide distribution into tissues. nih.gov The total body clearance in rats is approximately 3.38 ml/min/kg. nih.gov The route of administration significantly influences the pharmacokinetic profile in rats, with subcutaneous administration providing more reproducible and steady plasma levels compared to oral or intramuscular routes. nih.gov
In rabbits, topical application of Cyclosporin A to the eye resulted in high concentrations in the cornea, which acted as a reservoir for the drug. arvojournals.org Metabolism of Cyclosporin A within the cornea was found to be insignificant. arvojournals.org Studies in cynomolgus monkeys have also been conducted to understand the pharmacokinetics after subcutaneous injection, revealing a slow absorption phase and a prolonged elimination phase. wisdomlib.orgimrpress.com
An interesting finding from studies in rats is the influence of gut microbiota on the oral bioavailability of Cyclosporin A. frontiersin.org Depletion of the gut microbiota with antibiotics led to a significant increase in the bioavailability of Cyclosporin A, suggesting that the gut microbiome plays a role in its absorption and/or metabolism. frontiersin.org
Table 3: Selected Pharmacokinetic Parameters of Cyclosporin A in Different Preclinical Species
| Species | Route of Administration | Key Pharmacokinetic Findings | Reference |
| Rat | Intravenous | Three-compartment model; Vd ≈ 4.5-5.7 L/kg; CL ≈ 3.38 ml/min/kg | nih.gov |
| Rat | Oral, IM, SC, IP | Route of administration significantly impacts PK profile; SC route provides steady levels. | nih.gov |
| Rabbit | Topical (eye) | High corneal concentration, acting as a drug reservoir; minimal corneal metabolism. | arvojournals.org |
| Cynomolgus Monkey | Subcutaneous | Slow absorption phase, prolonged elimination phase, dose-dependent increases in Cₘₐₓ and AUC. | wisdomlib.orgimrpress.com |
| Dog | Not Specified | Showed a potentially double capacity to metabolize the drug compared to humans, rabbits, and rats. | nih.gov |
This table is a compilation of data from the cited preclinical studies.
Isotopic substitution, such as the deuteration and ¹³C-labeling in Cyclosporin A-¹³C₂,d₄ (Major), is a strategy employed to alter the pharmacokinetic properties of a drug. google.comgoogle.commedchemexpress.commedchemexpress.comresearchgate.net The primary rationale is that replacing carbon-hydrogen bonds with the stronger carbon-deuterium bonds at sites of metabolism can slow down the rate of metabolic reactions. researchgate.net This is known as the kinetic isotope effect.
For Cyclosporin A, which is extensively metabolized by hydroxylation and demethylation reactions, deuteration at key metabolic sites is expected to reduce the formation of metabolites. google.comgoogle.com This can lead to a lower rate of clearance and, consequently, a more sustained biological activity of the parent drug. google.com Patents related to deuterated Cyclosporin A analogs suggest that these modifications can result in altered physicochemical and pharmacokinetic properties, potentially enhancing efficacy and reducing toxicity. google.comgoogle.com
While specific in vivo studies on "Cyclosporin A-¹³C₂,d₄ (Major)" are not detailed in the provided search results, the general principles of deuteration strongly suggest that its pharmacokinetic profile would differ from the non-labeled compound. medchemexpress.commedchemexpress.com The ¹³C₂ labeling serves primarily as a tool for mass spectrometry-based quantification, allowing it to be used as an internal standard in clinical and preclinical sample analysis. nih.gov However, the d₄ (deuterium) substitution is intended to impact the metabolic fate of the molecule. google.comgoogle.com Experimental models would be crucial to quantify the extent of this impact on its ADME profile compared to the parent Cyclosporin A.
Theoretical Pharmacodynamic Modeling at the Molecular and Cellular Levels
Theoretical pharmacodynamic modeling for Cyclosporin A, including its isotopically labeled variant Cyclosporin A-13C2,d4 (Major), provides a quantitative framework for understanding its mechanism of action from molecular interactions to cellular pathway responses. For the purpose of pharmacodynamic modeling, the biological activity of Cyclosporin A-13C2,d4 (Major) is considered identical to that of unlabeled Cyclosporin A, as the heavy isotope labeling does not alter its chemical properties or binding affinities.
Molecular Level Modeling: Conformation and Target Binding
At the molecular level, computational modeling is essential for elucidating the complex interactions between Cyclosporin A and its biological targets. The immunosuppressive effect of Cyclosporin A is initiated by the formation of a composite molecular complex, a process that has been extensively studied using theoretical models.
Conformational Dynamics and Environmental Influence
Molecular dynamics (MD) simulations have been pivotal in understanding the conformational flexibility of Cyclosporin A, which is often described as having "chameleonic" behavior. nih.govacs.org These simulations model the atomic movements over time, revealing how the molecule's three-dimensional shape changes in different environments. nih.gov In apolar solvents like chloroform (B151607), which mimic the interior of a cell membrane, Cyclosporin A adopts a "closed" conformation stabilized by intramolecular hydrogen bonds. acs.org Conversely, in polar, aqueous environments or when binding to its protein target, it assumes an "open" conformation. acs.org This conformational adaptability is critical for its ability to cross cell membranes and interact with its intracellular receptor. acs.orgjst.go.jp To achieve accurate simulations, specialized force fields like CHARMM have been developed to account for the unnatural amino acids present in Cyclosporin A. jst.go.jp Advanced techniques such as Markov state models have been constructed from long-timescale MD simulations to characterize the various metastable conformational states and the kinetics of transitioning between them. acs.org
Binary Complex Formation: Cyclosporin A-Cyclophilin
The first step in Cyclosporin A's mechanism of action is its binding to a family of intracellular proteins known as cyclophilins (CyP). nih.govplos.org Theoretical models, complemented by X-ray crystallography and NMR spectroscopy, have detailed this interaction. nih.gov Cyclophilin possesses a peptidyl-prolyl cis-trans isomerase (PPIase) activity, and its active site is where Cyclosporin A binds. nih.govnih.gov Modeling studies show that the binding site is a hydrophobic pocket within the cyclophilin's beta-barrel structure. plos.orgnih.gov Rigidity analysis and hydrogen-deuterium exchange (HDX) studies have been used to computationally and experimentally define the "folding core" of the Cyclophilin A-Cyclosporin A complex, providing insight into how ligand binding affects the protein's structure and flexibility. arxiv.org
| Residue | Interaction Type |
|---|---|
| Arg-55 | Hydrogen Bond / Hydrophobic |
| Phe-60 | Hydrophobic |
| Met-61 | Hydrophobic |
| Gln-63 | Hydrogen Bond |
| Gly-72 | Van der Waals |
| Ala-101 | Hydrophobic |
| Asn-102 | Hydrogen Bond |
| Gln-111 | Van der Waals |
| Phe-113 | Hydrophobic |
| Trp-121 | Hydrophobic |
| Leu-122 | Hydrophobic |
| His-126 | Van der Waals |
Ternary Complex Formation and Calcineurin Inhibition
The Cyclosporin A-Cyclophilin binary complex acts as the functional inhibitor. nih.gov This complex binds to the serine/threonine protein phosphatase, calcineurin (Cn). nih.govplos.org This interaction prevents calcineurin from dephosphorylating its substrate, the Nuclear Factor of Activated T-cells (NFAT), thereby blocking T-cell activation. plos.org
Theoretical models have been constructed to understand the intricate surface interactions of the ternary Cyclosporin A-Cyclophilin-Calcineurin complex. nih.govpnas.org These models, validated by crystal structures, show that the drug acts as a molecular "glue," creating a new composite surface on cyclophilin that is recognized by calcineurin. pnas.org The inhibition is primarily due to steric hindrance; the bulky Cyclophilin A-Cyclosporin A complex blocks the docking site for protein substrates on calcineurin, preventing them from accessing the phosphatase active site. plos.orgpnas.orgpnas.org Modeling also suggests that the complex may induce conformational constraints on catalytic residues in calcineurin, further contributing to its inhibition. pnas.org
The binding affinity of Cyclosporin A and its derivatives to different cyclophilin isoforms has been quantified, providing key parameters for pharmacodynamic models.
| Compound | Target Isoform | Binding Affinity (Ki, nM) |
|---|---|---|
| Cyclosporin A | Cyclophilin A (Cyp-A) | 6.0 ± 0.5 |
| Cyclosporin A | Cyclophilin D (Cyp-D) | 12.5 ± 2.4 |
| SMBz-CsA | Cyclophilin A (Cyp-A) | 15.8 ± 1.5 |
| SMBz-CsA | Cyclophilin D (Cyp-D) | 20.1 ± 1.8 |
Cellular Level Modeling: Systems Biology Approaches
Moving from the molecular to the cellular level, theoretical models aim to simulate the downstream consequences of calcineurin inhibition and other cellular effects of Cyclosporin A. These models often take the form of systems biology or pharmacokinetic-pharmacodynamic (PK-PD) models, which use mathematical equations to describe the dynamic interactions within cellular pathways. nih.govresearchgate.net
Systems Biology Model of the Nrf2 Pathway
One prominent example is the development of a quantitative systems biology model to describe the effect of Cyclosporin A on the Nrf2 pathway in human renal proximal tubular epithelial cells. nih.gov This pathway is involved in the cellular response to oxidative stress, a known factor in Cyclosporin A-induced nephrotoxicity. nih.gov The model is constructed as a set of coupled ordinary differential equations (ODEs) that integrate in vitro pharmacokinetic and omics data (transcriptomic, proteomic, and metabolomic). nih.gov
The model includes several key theoretical components:
Pharmacokinetics: Describes the movement of Cyclosporin A into and out of the cell, its binding to vial walls in the experimental setup, and its distribution into the nucleus. nih.gov
Metabolism: Accounts for the metabolism of intracellular Cyclosporin A by the enzyme CYP3A5. nih.gov
Pathway Dynamics: Models the activation of the Nrf2 transcription factor, its translocation to the nucleus, and the subsequent expression of target genes in response to Cyclosporin A-induced stress. nih.gov
This type of model allows for the simulation of cellular responses over time and can predict the impact of varying drug concentrations on specific cellular functions. nih.gov
Broader Cellular Modeling Frameworks
Other theoretical frameworks, such as Cellular Automata (CA), are also used for modeling complex biological processes affected by drugs. researchgate.netmdpi.com A CA model consists of a grid of "cells," each with a defined state that evolves based on a set of rules and the states of its neighbors. mdpi.com While not yet extensively applied to the immunosuppressive pharmacodynamics of Cyclosporin A, CA models have been used to simulate related problems, such as the controlled release of Cyclosporin A from coated microspheres, by modeling drug diffusion and polymer erosion at a microscopic level. researchgate.net These approaches represent powerful tools for creating predictive models of drug behavior in complex, heterogeneous cellular environments. researchgate.net
Research on Cyclosporin a Analogs and Derivatives
Design and Synthesis of Novel Labeled Cyclosporin (B1163) A Analogs for Research Purposes
The design of labeled Cyclosporin A analogs is primarily driven by the need for powerful tools in research, particularly for metabolic studies and quantitative analysis. The introduction of stable isotopes like deuterium (B1214612) (²H or d), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) provides a means to trace the molecule through biological systems and to serve as ideal internal standards for mass spectrometry-based quantification. nih.govgoogle.comnih.gov
The design of Cyclosporin A-13C2,d4 (Major) involves the specific placement of two ¹³C atoms and four deuterium atoms. This labeling strategy is intended to create a molecule with a distinct mass signature, making it easily distinguishable from the unlabeled parent compound in analytical assays, without significantly altering its chemical and biological properties. google.comnih.gov Deuteration at sites prone to metabolic modification can slow down the rate of oxidation, potentially reducing the formation of certain metabolites and altering the drug's pharmacokinetic profile. google.com This makes such analogs valuable for studying drug metabolism pathways and kinetics under chronic administration conditions. nih.gov
The synthesis of these labeled compounds can be achieved through two main routes: biosynthetic methods or chemical synthesis.
Biosynthesis: This approach involves cultivating the Cyclosporin A-producing fungus, Tolypocladium inflatum, in a minimal medium where the sole carbon source is an isotopically enriched precursor, such as [¹³C]-labeled glucose. nih.gov This method allows for the incorporation of ¹³C at specific sites throughout the peptide backbone, with the labeling pattern being predictable based on known biosynthetic pathways. nih.govnih.gov Similarly, labeled amino acid precursors can be fed to the culture to achieve site-specific labeling.
Chemical Synthesis: This route offers more precise control over the location of the isotopic labels. Deuterium atoms, for example, can be introduced into the Cyclosporin A molecule via a hydrogen-deuterium (H/D) exchange reaction. researchgate.netsemanticscholar.org This process is often carried out in deuterated water (D₂O) under basic conditions, which facilitates the exchange of α-carbon hydrogen atoms in certain amino acid residues, such as sarcosine (B1681465). researchgate.net The synthesis of a d4-labeled analog suggests that specific protons on the molecule have been targeted for replacement with deuterium.
These synthetic strategies provide researchers with a toolkit to generate a variety of labeled Cyclosporin A analogs tailored for specific experimental needs, from pharmacokinetic studies to detailed structural analysis. nih.govtandfonline.com
Table 1: Strategies for Isotopic Labeling of Cyclosporin A
| Labeling Strategy | Isotope(s) | Method | Purpose | Reference(s) |
|---|---|---|---|---|
| Biosynthesis | ¹³C | Culturing T. inflatum with [¹³C]-glucose. | Structural studies (NMR), metabolic pathway analysis. | nih.gov, nih.gov |
| Chemical Synthesis | ²H (Deuterium) | H/D exchange reaction in D₂O under basic conditions. | Quantitative analysis (LC-MS), metabolic stability studies. | researchgate.net, semanticscholar.org |
| Combined | ¹³C, ²H | Biosynthesis with labeled precursors. | Internal standard for quantitative mass spectrometry. | nih.gov |
Structural and Conformational Studies of Analogues using Advanced Spectroscopic Techniques
The biological activity of Cyclosporin A is intrinsically linked to its three-dimensional conformation, which is notoriously flexible and dependent on its environment (e.g., solvent polarity, binding to proteins). nih.govcdnsciencepub.com Isotopically labeled analogs like Cyclosporin A-13C2,d4 are invaluable for detailed structural and conformational studies using advanced spectroscopic techniques. acs.orgtennessee.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique in this field. The use of uniformly or selectively ¹³C-labeled Cyclosporin A has been instrumental in determining its conformation when bound to its primary intracellular receptor, cyclophilin. rcsb.orgacs.org By analyzing multidimensional NMR data, researchers have been able to assign the ¹H and ¹³C signals of the bound drug and calculate its three-dimensional structure. rcsb.org These studies revealed that the conformation of Cyclosporin A when complexed with cyclophilin is significantly different from its structure in crystal form or in solution. rcsb.orgnih.gov Deuterium labeling can also be employed to simplify complex proton NMR spectra, aiding in the structural elucidation.
Other Spectroscopic Techniques complement NMR in providing a comprehensive picture of Cyclosporin A's structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy and Vibrational Circular Dichroism (VCD) are sensitive to the secondary structure of peptides, including the intramolecular hydrogen bonds that stabilize the conformation of Cyclosporin A. cdnsciencepub.comresearchgate.net Studies using these methods have tracked conformational changes induced by different solvents, providing insight into the molecule's "chameleonic" ability to adapt its shape to various environments. nih.govcdnsciencepub.com
Mass Spectrometry (MS) , particularly when combined with techniques like Ion Mobility Spectrometry (IMS-MS) , allows for the characterization of different cyclosporine conformers in the gas phase. tennessee.edu The use of isotopically labeled standards, such as Cyclosporin A-d4, is essential for the accurate quantification of the parent drug in complex biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netmedchemexpress.com
These advanced methods, greatly enhanced by the availability of isotopically labeled analogs, provide crucial insights into the structure-activity relationships of Cyclosporin A. rcsb.org Understanding which conformations are responsible for membrane permeability and target binding is key to designing new derivatives with improved therapeutic profiles. tennessee.edu
Table 2: Spectroscopic Techniques for Cyclosporin A Analog Analysis
| Technique | Information Provided | Role of Isotopic Labeling | Reference(s) |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) | 3D structure in solution, conformation when bound to target proteins, cis/trans isomerization of peptide bonds. | ¹³C labeling enables detailed structural determination of the drug-protein complex. ²H labeling simplifies spectra. | rcsb.org, nih.gov, acs.org, tennessee.edu |
| Fourier-Transform Infrared (FT-IR) | Secondary structure elements (β-turns, β-sheets), intramolecular hydrogen bonding patterns. | Helps confirm the overall structure is maintained despite isotopic substitution. | cdnsciencepub.com |
| Mass Spectrometry (MS) | Molecular weight confirmation, quantification, identification of metabolites, gas-phase conformation (with IMS). | Labeled analogs (e.g., d4) serve as essential internal standards for accurate quantification by isotope dilution. | researchgate.net, nih.gov |
| Vibrational Circular Dichroism (VCD) | Chiral structural information, solution conformation, and interaction with ions. | Provides complementary data to FT-IR and NMR for a more complete conformational analysis. | researchgate.net, acs.org |
Biochemical Evaluation of Analog Activity in In Vitro Systems and Enzymatic Assays
While the primary role of stably labeled analogs like Cyclosporin A-13C2,d4 is often as an analytical standard, the biochemical evaluation of novel Cyclosporin A derivatives is a critical step in drug discovery. nih.govnih.gov A battery of in vitro and enzymatic assays is used to characterize the activity, potency, and mechanism of action of these compounds.
Enzymatic Assays are fundamental for assessing the direct interaction of analogs with their molecular targets.
Cyclophilin Inhibition Assay: The primary mechanism of Cyclosporin A involves binding to cyclophilins. The enzymatic activity of these proteins is their peptidyl-prolyl cis-trans isomerase (PPIase) activity, which can be measured. The ability of an analog to inhibit this PPIase activity is a key indicator of its binding affinity for cyclophilin. cambridge.orgasm.orgrero.ch
Calcineurin Inhibition Assay: The immunosuppressive effect of Cyclosporin A arises from the ability of the Cyclosporin-cyclophilin complex to inhibit the phosphatase activity of calcineurin. rero.chacs.org This assay is therefore crucial for determining whether a new analog retains or has lost its immunosuppressive properties. asm.orgacs.org For example, the nonimmunosuppressive analog SCY-635 inhibits cyclophilin A but shows no detectable inhibition of calcineurin. asm.org
In Vitro Cellular Systems are used to evaluate the biological effects of the analogs in a more complex setting. These assays can measure a wide range of activities, including:
Anti-parasitic Activity: Many Cyclosporin A analogs have been tested for their efficacy against various parasites. This is typically done by co-culturing the parasite with host cells and measuring the inhibition of parasite proliferation or viability. Analogs have shown potent activity against Cryptosporidium parvum, Trypanosoma cruzi, and Toxoplasma gondii. nih.govnih.govcsic.es
Antiviral Activity: The requirement of host cyclophilins for the replication of certain viruses, like Hepatitis C Virus (HCV), has made Cyclosporin A analogs attractive antiviral candidates. Their activity is measured in in vitro viral replication assays. asm.org
Immunosuppressive Activity: The effect on immune cells is often tested using a mixed lymphocyte reaction (MLR) assay or by measuring the inhibition of T-cell activation and proliferation (e.g., IL-2 release). tandfonline.comacs.org
The results from these assays, often expressed as a 50% inhibitory concentration (IC₅₀), allow for the direct comparison of the potency of different analogs.
Table 3: In Vitro Activity of Selected Cyclosporin A Analogs
| Compound | Assay System | Target/Organism | Measured Activity (IC₅₀) | Reference(s) |
|---|---|---|---|---|
| Cyclosporin A | Caco-2 cells | Cryptosporidium parvum | 1.5 µM | nih.gov, asm.org |
| SDZ 033-243 | Caco-2 cells | Cryptosporidium parvum | 0.4 µM | nih.gov, asm.org |
| SDZ PSC-833 | Caco-2 cells | Cryptosporidium parvum | 1.0 µM | nih.gov, asm.org |
| Cyclosporin A | Epimastigote proliferation | Trypanosoma cruzi | 5.39 µM | nih.gov |
| H-7-94 | Epimastigote proliferation | Trypanosoma cruzi | 0.82 µM | nih.gov |
| F-7-62 | Epimastigote proliferation | Trypanosoma cruzi | 3.41 µM | nih.gov |
| SCY-635 | Calcineurin Assay | Calcineurin Phosphatase | > 2 µM (No inhibition) | asm.org |
Q & A
Basic Research Questions
Q. What is the rationale for isotopic labeling (<sup>13</sup>C2,d4) in Cyclosporin A, and how does it enhance research methodologies?
- Methodological Answer : The <sup>13</sup>C and deuterium (d4) labels enable precise tracking of Cyclosporin A in complex biological matrices. For example:
- Mass Spectrometry (MS) : Isotopic labels act as internal standards, improving quantification accuracy by distinguishing endogenous Cyclosporin A from its metabolites .
- NMR Studies : <sup>13</sup>C labeling allows for advanced multidimensional NMR techniques to resolve bound conformations, as demonstrated in Cyclosporin A-cyclophilin binding studies .
- Key Considerations : Ensure isotopic purity (>98%) to avoid interference in spectral data .
Q. How can researchers validate Cyclosporin A-<sup>13</sup>C2,d4 in pharmacokinetic studies?
- Methodological Answer :
Chromatographic Separation : Use USP 36-compliant HPLC methods with a C18 column and acetonitrile/water gradients to resolve labeled and unlabeled species .
Calibration Standards : Prepare serial dilutions of labeled Cyclosporin A (e.g., 0.1–100 ng/mL) with unlabeled analogs to assess linearity and recovery rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
